N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl core substituted with a dimethylamino group and a pyrrolidinyl group, along with a phenylpropanamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4,5-dichloropyrimidine as the starting material.
Substitution Reactions: The chlorine atoms on the pyrimidine ring are substituted with dimethylamino and pyrrolidinyl groups through nucleophilic substitution reactions.
Amide Formation: The phenylpropanamide moiety is introduced through an amide coupling reaction using 3-phenylpropionic acid and an appropriate amine derivative.
Industrial Production Methods:
Batch Processing: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace substituents on the pyrimidinyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Derivatives with different substituents on the pyrimidinyl core.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
N-(4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl)-3-phenylpropanamide
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-phenylpropanamide
N-(4-(dimethylamino)-2-(thiomorpholin-4-yl)pyrimidin-5-yl)-3-phenylpropanamide
Uniqueness: The uniqueness of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylpropanamide lies in its specific combination of substituents, which can influence its biological activity and chemical properties compared to similar compounds.
This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and potential for diverse uses.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-23(2)18-16(14-20-19(22-18)24-12-6-7-13-24)21-17(25)11-10-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQRQFCVJBFNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CCC2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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